4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Overview
Description
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzene, featuring a bromine atom, two methyl groups, and a sulfonyl chloride group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated laboratory to avoid inhalation of gases or contact with skin and eyes . It should also be stored carefully to avoid contact with flammable materials and kept away from sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-2,5-dimethylphenol. The reaction typically involves the use of chlorosulfonic acid as the sulfonylating agent. The process is carried out by adding chlorosulfonic acid to 4-bromo-2,5-dimethylphenol at low temperatures (0-20°C) and then allowing the mixture to warm to room temperature. The product is then isolated by filtration and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamides and sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the two methyl groups.
2,5-Dimethylbenzenesulfonyl chloride: Similar structure but lacks the bromine atom.
4-Chloro-2,5-dimethylbenzenesulfonyl chloride: Similar structure but has a chlorine atom instead of a bromine atom
Uniqueness
4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methyl groups on the benzene ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
4-bromo-2,5-dimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZAPNSSTHUFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678906 | |
Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14207-30-8 | |
Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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